GI254023X belongs to the class of hydroxamate-based metallopeptidase inhibitors. Hydroxamates are known for their ability to chelate metal ions, particularly zinc, which is crucial for the catalytic activity of many metalloproteinases. The compound was first synthesized and characterized in patents cited by Hundhausen et al. in 2003, with subsequent improvements in synthesis reported by Hoettecke et al. in 2010 .
GI254023X features a complex molecular structure characterized by several stereogenic centers (C-3, C-5, and C-6) and an N-formyl hydroxylamine moiety that plays a critical role in its inhibitory function. The presence of these stereogenic centers leads to multiple possible diastereomers, complicating the synthesis and characterization process .
GI254023X primarily participates in reversible inhibition reactions with ADAM10 by forming a bidentate complex with the zinc ion at the enzyme's active site. This interaction effectively blocks substrate access, inhibiting enzymatic activity.
The mechanism of action of GI254023X involves selective inhibition of ADAM10 through zinc chelation. This inhibition results in reduced proteolytic activity on substrates such as N-Cadherin, which is crucial for synaptic function .
GI254023X exhibits a high degree of selectivity for ADAM10 over ADAM17, with an inhibitory concentration (IC50) of approximately 5.3 nM for ADAM10 compared to over 1000 nM for ADAM17 . This selectivity is significant for therapeutic applications where modulation of specific proteolytic pathways is desired.
GI254023X has distinct physical and chemical properties that facilitate its function as an inhibitor:
These properties are critical when considering its formulation for therapeutic use.
The primary applications of GI254023X lie within biomedical research and potential therapeutic interventions:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3